molecular formula C18H21N5O3 B11134338 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide

3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide

Cat. No.: B11134338
M. Wt: 355.4 g/mol
InChI Key: HVUWVGJPGKSEHM-UHFFFAOYSA-N
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Description

3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide is a complex organic compound that features a triazine ring and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety is prepared separately, often through Fischer indole synthesis.

    Coupling Reaction: The triazine and indole derivatives are then coupled using a suitable linker, such as a propanamide group, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group on the triazine ring.

    Reduction: Reduction reactions may target the keto group on the triazine ring.

    Substitution: The indole moiety can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups onto the indole ring.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions.

    Material Science: Used in the synthesis of novel polymers and materials.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

    Protein Binding: Studied for its ability to bind to certain proteins.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Diagnostics: Used in the development of diagnostic tools.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)-N-(1-isobutyl-1H-indol-5-yl)propanamide involves its interaction with molecular targets such as enzymes and proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The indole moiety may also facilitate binding to specific receptors or proteins, influencing cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of the isobutyl group on the indole moiety distinguishes it from similar compounds.
  • Reactivity : Unique reactivity patterns due to the specific arrangement of functional groups.
  • Applications : Broader range of applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H21N5O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[1-(2-methylpropyl)indol-5-yl]propanamide

InChI

InChI=1S/C18H21N5O3/c1-11(2)10-23-8-7-12-9-13(3-5-15(12)23)19-16(24)6-4-14-17(25)20-18(26)22-21-14/h3,5,7-9,11H,4,6,10H2,1-2H3,(H,19,24)(H2,20,22,25,26)

InChI Key

HVUWVGJPGKSEHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C=CC2=C1C=CC(=C2)NC(=O)CCC3=NNC(=O)NC3=O

Origin of Product

United States

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